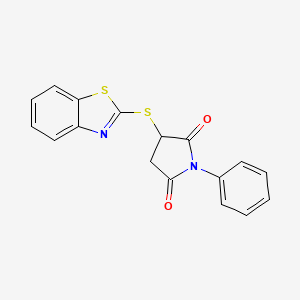

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione

Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione is a succinimide derivative featuring a pyrrolidine-2,5-dione core substituted at position 1 with a phenyl group and at position 3 with a benzothiazole sulfanyl moiety.

Properties

Molecular Formula |

C17H12N2O2S2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C17H12N2O2S2/c20-15-10-14(16(21)19(15)11-6-2-1-3-7-11)23-17-18-12-8-4-5-9-13(12)22-17/h1-9,14H,10H2 |

InChI Key |

XPEATJXSXXNPQI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl-containing substance . Another approach includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are used in the presence of L-proline as a catalyst . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA (A) receptors, glutamate receptors, and Na/H exchangers, which are crucial in the modulation of neuronal activity . Additionally, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine-2,5-dione Derivatives

The closest structural analog to the target compound is 3-(2H-benzotriazol-2-yl)-1-phenylpyrrolidine-2,5-dione (7a) , which shares the pyrrolidine-2,5-dione core and phenyl substituent but differs in the heterocyclic substituent (benzotriazole vs. benzothiazole). Key comparisons include:

- Electronic Effects: The benzothiazole group contains a sulfur atom, which is less electronegative than the nitrogen-rich benzotriazole.

- Lipophilicity : The sulfur atom in benzothiazole could enhance lipophilicity compared to benzotriazole, improving membrane permeability.

Functional Analogs: Piperazine-2,5-dione (Diketopiperazine) Derivatives

Diketopiperazines from Streptomyces sp. FXJ7.328 share the 2,5-dione motif but differ in ring size (six-membered vs. five-membered). Notable examples include:

- Substituent Impact : Aromatic substituents (e.g., benzylidene in compound 6) correlate with antiviral activity, suggesting that the benzothiazole group in the target compound may similarly engage in π-π interactions or hydrophobic binding.

- Bioactivity Trends: Smaller substituents (e.g., methyl in albonoursin) enhance potency, highlighting the role of steric optimization in activity.

Key Differences and Implications

Heterocyclic Influence : Benzothiazole’s sulfur atom could offer unique redox properties or metal-binding capabilities absent in benzotriazole or benzylidene groups.

Bioactivity Potential: While diketopiperazines demonstrate direct antiviral effects , the target compound’s bioactivity remains speculative. Its structural features suggest possible applications in targeting sulfur-dependent enzymes or viral proteases.

Biological Activity

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and various case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives characterized by the presence of a benzothiazole moiety. Its molecular formula is . The structural features that contribute to its biological activity include:

- Benzothiazole Group : Known for its pharmacological properties.

- Pyrrolidine Ring : Imparts stability and facilitates interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. Recent studies have optimized these methods to enhance yield and purity .

Antimicrobial Activity

Recent research has highlighted the compound's effectiveness against various strains of bacteria. In particular, it has shown significant inhibitory activity against Staphylococcus aureus:

- Inhibition Rate : The compound demonstrated an inhibition rate of approximately 78.62% at a concentration of 100 μM .

- Mechanism : Molecular docking studies suggest that the compound interacts with the threonyl-tRNA synthetase (ThrRS) enzyme, forming hydrogen bonds with critical amino acid residues .

Neuropharmacological Effects

Studies have also explored the compound's potential as a neuropharmacological agent:

- Serotonin Receptor Affinity : It has been identified as a ligand for the 5-HT1A receptor and serotonin transporter (SERT), indicating potential applications in treating mood disorders .

- Anticonvulsant Activity : In vivo assessments revealed that several derivatives exhibit significant anticonvulsant properties in seizure models, suggesting that modifications to the pyrrolidine structure can enhance efficacy .

Case Study 1: Antimicrobial Efficacy

A study focused on various derivatives of 1-phenyl-pyrrolidine-2,5-dione reported that certain modifications increased antimicrobial activity against S. aureus. The most active derivative showed an IC50 value of 158 ± 72 μM, indicating substantial effectiveness in inhibiting bacterial growth .

Case Study 2: Neuropharmacological Applications

In another investigation, compounds based on the pyrrolidine framework were tested for their effects on serotonin receptors. The results indicated that some derivatives exhibited high affinity for both 5-HT1A and SERT, which could be beneficial in developing treatments for anxiety and depression disorders .

Data Tables

| Compound Name | Inhibition (%) at 100 μM | Target |

|---|---|---|

| This compound | 78.62 | Staphylococcus aureus |

| Derivative A (modified pyrrolidine) | 85.59 | Staphylococcus aureus |

| Derivative B (5-HT1A receptor ligand) | High affinity | 5-HT1A receptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.